molecular formula C14H18N2 B1250773 (7bS, 10aS)-1,2,3,4,8,9,10,10a-octahydro-7bH-cyclopenta-[b][1,4]diazepino-[6,7,1-hi]indole

(7bS, 10aS)-1,2,3,4,8,9,10,10a-octahydro-7bH-cyclopenta-[b][1,4]diazepino-[6,7,1-hi]indole

Cat. No.: B1250773
M. Wt: 214.31 g/mol
InChI Key: XOSKJKGKWRIMGV-AAEUAGOBSA-N
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Description

(7bS, 10aS)-1,2,3,4,8,9,10,10a-octahydro-7bH-cyclopenta-[b][1,4]diazepino-[6,7,1-hi]indole, also known as this compound, is a useful research compound. Its molecular formula is C14H18N2 and its molecular weight is 214.31 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H18N2

Molecular Weight

214.31 g/mol

IUPAC Name

(11S,15S)-7,10-diazatetracyclo[8.5.1.05,16.011,15]hexadeca-1,3,5(16)-triene

InChI

InChI=1S/C14H18N2/c1-3-10-9-15-7-8-16-13-6-2-4-11(13)12(5-1)14(10)16/h1,3,5,11,13,15H,2,4,6-9H2/t11-,13-/m0/s1

InChI Key

XOSKJKGKWRIMGV-AAEUAGOBSA-N

Isomeric SMILES

C1C[C@@H]2[C@H](C1)N3CCNCC4=C3C2=CC=C4

Canonical SMILES

C1CC2C(C1)N3CCNCC4=C3C2=CC=C4

Synonyms

1,2,3,4,8,9,10,10a-octahydro-7bH-cyclopenta(b)(1,4)diazepino(6,7,1hj)indole
WAY 163909
WAY-163909
WAY163909

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 3,4,9,10-tetrahydro-8H-cyclopenta[b][1,4]diazepino[6,7,1-hi]indole (61 mg, 0.29 mmol) in TFA (2 mL) being cooled in an ice-bath, BH3.THF (0.7 mL, 0.7 mmol, 1 M THF) was added slowly under Ar. After 4 h, the reaction mixture was concentrated in vacuo then CHCl3 (3 mL) and 1 N HCl (3 mL) were added. The mixture was stirred for 1 h before separating the two layers. The aqueous layer was basified to pH 13-14 with 5 N NaOH then extracted with CHCl3 (3×3 mL). The combined organic layers was dried over Na2SO4, filtered and concentrated in vacuo to give 36 mg (58%) of the title compound as a thin white film.
Name
3,4,9,10-tetrahydro-8H-cyclopenta[b][1,4]diazepino[6,7,1-hi]indole
Quantity
61 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0.7 mL
Type
reactant
Reaction Step Two
Yield
58%

Synthesis routes and methods II

Procedure details

(7bR, 10aR)-3-Acetyl-1,2,3,4,8,9, 10,10a-octahydro-7bH-cyclopenta-[b][1,4]diazepino[6,7,1-hi]indole was treated with solid NaOH in MeOH under reflux to give 7bR,10aR)-1,2,3,4,8,9,10,10a-octahydro-7bH-cyclopenta-[b][1,4]diazepino[6,7,1-hi]indole mp: 57-59° C.
Name
(7bR, 10aR)-3-Acetyl-1,2,3,4,8,9, 10,10a-octahydro-7bH-cyclopenta-[b][1,4]diazepino[6,7,1-hi]indole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
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Reaction Step One

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